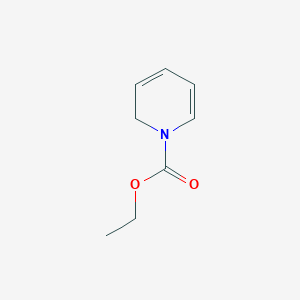

Ethyl pyridine-1(2H)-carboxylate

Description

Properties

CAS No. |

57956-33-9 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

ethyl 2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h3-6H,2,7H2,1H3 |

InChI Key |

QQJYBYUSURJAFG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Pyridine 1 2h Carboxylate and Its Structural Analogues

Direct N-Acylation Approaches on Dihydropyridine (B1217469) Scaffolds

Direct acylation of a pre-existing dihydropyridine ring is a straightforward approach to installing the desired carbamate (B1207046) functionality. This typically involves the reaction of a 1,4-dihydropyridine (B1200194) with an acylating agent.

Esterification Reactions Leading to Pyridine-1(2H)-carboxylate Structures

The formation of the ester group is a critical step. While direct esterification of pyridine (B92270) carboxylic acids is a well-established process, often requiring reflux conditions and catalysts like lower alkyl sulfonic acids to achieve high yields, the synthesis of N-carboxylates on a dihydropyridine ring follows a different pathway. google.com One effective method involves the reduction of pyridinyl-substituted 1,4-dihydropyridines using sodium borohydride (B1222165) in the presence of a chloroformate, such as ethyl chloroformate. nih.gov This reaction directly introduces the ethoxycarbonyl group onto the dihydropyridine nitrogen, yielding the target N-carboxylate structure. nih.gov Acyl-1,4-dihydropyridines have gained attention as versatile acylation reagents themselves, acting as sources of acyl radicals under photochemical, thermal, or electrochemical activation. mdpi.com

Nucleophilic Addition-Cyclization Pathways for Ring Formation

Modern synthetic methods often construct the dihydropyridine ring through sophisticated cascade reactions that form multiple bonds in a single operation. These pathways provide access to highly substituted and chiral dihydropyridines.

One such strategy involves a rhodium(I)-catalyzed C–H activation of α,β-unsaturated imines, followed by coupling with an alkyne. nih.gov This sequence generates an azatriene intermediate which undergoes an in situ electrocyclization to form a 1,2-dihydropyridine. nih.gov The resulting dihydropyridine can then be selectively reduced to afford highly substituted tetrahydropyridine (B1245486) products with excellent diastereoselectivity. nih.gov

Another powerful, modular approach is an organocatalytic Mannich/Wittig/cycloisomerization sequence. nih.gov This method allows for the flexible synthesis of chiral 1,2-dihydropyridines from simple starting materials: N-Boc aldimines, aldehydes, and phosphoranes, using a chiral amine catalyst. nih.gov A key step is the cycloisomerization of a chiral N-Boc δ-amino α,β-unsaturated ketone intermediate, providing access to a diverse range of enantioenriched 2-substituted, 2,3- or 2,6-cis-disubstituted, and 2,3,6-cis-trisubstituted piperidines after further transformation. nih.gov

Multicomponent Reaction Strategies for Dihydropyridine N-Carbamate Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. These strategies are particularly valuable for building complex heterocyclic scaffolds like dihydropyridines.

Hantzsch-Type Condensation Modifications

The Hantzsch dihydropyridine synthesis, first reported in 1881, is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source (such as ammonia (B1221849) or ammonium (B1175870) acetate). wikipedia.org The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. wikipedia.org

While the traditional Hantzsch reaction has drawbacks like harsh conditions and long reaction times, numerous modifications have been developed to improve its efficiency and scope. wikipedia.org These modifications often focus on the use of novel catalysts to improve yields and shorten reaction times. ripublication.comorganic-chemistry.org

| Catalyst/Condition | Starting Materials (Example) | Key Advantages | Reference |

|---|---|---|---|

| Phenylboronic Acid | Aldehyde, β-ketoester, ammonia source | Efficient one-pot synthesis | organic-chemistry.org |

| Cr₂O₃-H-β Zeolite | Methoxybenzaldehyde isomers, methyl-3-aminocrotonate | Nanoporous, heterogeneous catalyst, enhances yield and purity | ripublication.comnih.gov |

| p-Toluenesulfonic acid (PTSA) with Ultrasonic Irradiation | Benzaldehyde, ethyl acetoacetate, ammonium acetate (B1210297) | High yield (96%) in aqueous micelles, improved performance over organic solvents | wikipedia.org |

| Solvent-Free, 'In situ' Generated HCl | Various aldehydes, β-ketoester, ammonia source | Room temperature reaction, synthesis of glycoconjugates | organic-chemistry.org |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions) Involving Pyridine Precursors

Cycloaddition reactions provide a powerful route to the pyridine and dihydropyridine ring systems by forming a six-membered ring in a concerted or stepwise manner. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. acsgcipr.org

The most successful Diels-Alder strategies for pyridine synthesis are typically of the inverse electron demand type. acsgcipr.org In these reactions, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. The initial cycloadduct often extrudes a small, stable molecule like nitrogen gas (N₂) to form a dihydropyridine, which can then aromatize to the final pyridine product. acsgcipr.org 2H-Azirines bearing an electron-withdrawing group, such as an alkoxycarbonyl substituent, also serve as effective dienophiles in Diels-Alder reactions with a wide variety of dienes, proceeding under mild conditions to give cycloadducts with high stereoselectivity. researchgate.net These reactions can lead to the formation of 1-azabicyclo[4.1.0]hept-3-ene derivatives, which are precursors to functionalized pyridines. researchgate.net

Green Chemistry Principles in Ethyl Pyridine-1(2H)-carboxylate Synthesis

Applying green chemistry principles to the synthesis of dihydropyridines aims to reduce environmental impact by using safer solvents, improving atom economy, and lowering energy consumption. Microwave-assisted synthesis has emerged as a key green chemistry tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. acs.org

One-pot, multicomponent reactions are inherently green as they reduce the number of synthetic steps and purification procedures, minimizing waste. ias.ac.in An environmentally benign procedure for synthesizing pyridine derivatives involves a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate in ethanol (B145695) under microwave irradiation. acs.org This method offers excellent yields, short reaction times, and produces pure products with low-cost processing. acs.org The use of aqueous micelles as a reaction medium, sometimes combined with ultrasonic irradiation, also represents a green alternative to traditional organic solvents. wikipedia.org

| Method | Reaction Time | Yield | Key Green Feature | Reference |

|---|---|---|---|---|

| Microwave Irradiation (One-pot, 4-component) | 2–7 min | 82%–94% | Reduced reaction time, high yield, ethanol solvent | acs.org |

| Conventional Heating (One-pot, 4-component) | 5–8 h | 70%–85% | One-pot synthesis reduces waste | acs.org |

| Ultrasonic Irradiation in Aqueous Micelles | Not specified | up to 96% | Replaces volatile organic solvents with water | wikipedia.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique to accelerate the formation of dihydropyridine and pyridine derivatives, often leading to higher yields and significantly reduced reaction times compared to conventional heating methods. clockss.orgnih.gov This technology is particularly effective for multicomponent reactions like the Hantzsch dihydropyridine synthesis, a classic method for preparing these heterocycles. nih.govwikipedia.org

The application of microwave irradiation can overcome the drawbacks of traditional Hantzsch synthesis, which often involves long reaction times and harsh conditions. wikipedia.org For instance, the synthesis of 4-aryl derivatives of 1,4-dihydropyridines using a domestic microwave oven was achieved in just 4 minutes, a significant improvement over the 12 hours required with conventional refluxing. nih.gov While this early report did not show an improvement in yield, subsequent studies have demonstrated the dual benefit of speed and efficiency. nih.gov

Microwave-assisted protocols have been successfully applied under various conditions, including in solution and in solvent-free "dry media" settings. nih.gov One notable solvent-free approach for synthesizing 1,4-dihydropyridines involves irradiating ethyl acetoacetate, hexamethylenetetramine (as an ammonia-formaldehyde source), and ammonium acetate in a monomode oven for only 100 seconds. nih.gov Another efficient method involves coupling microwave heating with a mineral solid support like alumina, which allowed for the synthesis of an unsymmetrical 1,4-DHP in 6 minutes with yields exceeding 85%. nih.gov

The power of microwave assistance extends to the synthesis of various related heterocyclic systems. Studies have shown its effectiveness in producing pyrazole (B372694) derivatives and thiazolo[3,2-a]pyrimidine-6-carboxylates, often completing reactions in minutes that would otherwise take many hours or even days. clockss.orgdergipark.org.tr

Interactive Table: Microwave-Assisted Synthesis of Dihydropyridine Derivatives

| Product Type | Reactants | Conditions | Reaction Time | Yield |

| 4-Aryl-1,4-Dihydropyridines | Aldehyde, Alkyl acetoacetate, Ammonia | Domestic microwave, Ethanol | 4 minutes | 15-52% |

| Unsymmetrical 1,4-Dihydropyridine | Methyl 3-aminocrotonate, Ethyl acetoacetate, Benzaldehyde | Microwave, Alumina support, DMF (catalytic) | 6 minutes | >85% |

| 1,4-Dihydropyridine Polymer Precursor | Ethyl acetoacetate, Hexamethylenetetramine, Ammonium acetate | Monomode microwave, Solvent-free | 100 seconds | N/A |

| Thiazolo[3,2-a]pyrimidine-6-carboxylate | 2-Aminothiazole, Benzaldehyde, Ethyl acetoacetate | Microwave, Acetic acid | 5 minutes | 91% |

Aqueous-Phase and Solvent-Free Reaction Conditions

In line with the principles of green chemistry, significant efforts have been made to develop synthetic routes for dihydropyridines under aqueous-phase or solvent-free conditions. wikipedia.org These methods aim to reduce or eliminate the use of volatile and often toxic organic solvents. wikipedia.org The Hantzsch synthesis has been successfully adapted to proceed in water, sometimes with the aid of micelles. wikipedia.orgorganic-chemistry.org

One study demonstrated that the condensation of benzaldehyde, ethyl acetoacetate, and ammonium acetate, when catalyzed by p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous solution of sodium dodecyl sulfate (B86663) (SDS), could achieve a 96% yield. wikipedia.org This approach proved more effective than conducting the reaction in traditional organic solvents like methanol (B129727) or ethanol. wikipedia.org

Solvent-free, or "dry media," reactions, often facilitated by microwave irradiation or grinding on a solid support, represent another environmentally benign alternative. nih.govorganic-chemistry.org For example, covalently anchored sulfonic acid on silica (B1680970) gel has been used as an efficient and reusable heterogeneous catalyst for the one-pot, solvent-free synthesis of Hantzsch 1,4-dihydropyridines. organic-chemistry.org

Catalytic Methodologies for Enhanced Reaction Efficiency

Commonly used catalysts include:

p-Toluenesulfonic acid (PTSA): An effective catalyst for the Hantzsch reaction, particularly in aqueous media. wikipedia.org

Phenylboronic Acid: Used to catalyze the Hantzsch three-component reaction. organic-chemistry.org

Ytterbium(III) triflate (Yb(OTf)₃): Promotes the one-pot synthesis of 1,4-dihydropyridines. organic-chemistry.org

Heterogeneous Catalysts: Systems like sulfonic acid anchored on silica gel offer the advantages of high efficiency, solvent-free conditions, and reusability. organic-chemistry.org

Palladium on Carbon/K-10 Clay (Pd/C/K-10): This bifunctional catalyst facilitates a domino cyclization-oxidative aromatization sequence to produce pyridines directly. organic-chemistry.org

Carboxylate Catalysis: Tetramethylammonium pivalate (B1233124) has been shown to catalyze the aldol (B89426) reaction between aldehydes and ethyl diazoacetate, a reaction relevant to the formation of functionalized precursors for heterocycle synthesis. organic-chemistry.org

These catalytic methods not only improve reaction rates and yields but can also enable milder reaction conditions and simplify product purification. organic-chemistry.orgorganic-chemistry.org

Interactive Table: Catalysts in Dihydropyridine Synthesis

| Catalyst | Reaction Type | Key Advantages |

| p-Toluenesulfonic acid (PTSA) | Hantzsch Condensation | High yield (96%) in aqueous micelles with ultrasound. wikipedia.org |

| Phenylboronic Acid | Hantzsch Condensation | Effective for three-component synthesis. organic-chemistry.org |

| Sulfonic Acid on Silica Gel | Hantzsch Condensation | Solvent-free, reusable heterogeneous catalyst. organic-chemistry.org |

| Pd/C/K-10 | Domino Cyclization-Oxidation | Environmentally benign, direct route to pyridines. organic-chemistry.org |

| Tetramethylammonium pivalate | Aldol Reaction | Mild, rapid, high-yielding for precursor synthesis. organic-chemistry.org |

Regioselective and Stereoselective Synthetic Pathways to Dihydropyridine N-Carboxylates

Achieving control over the position (regioselectivity) and spatial orientation (stereoselectivity) of substituents is a critical challenge in the synthesis of dihydropyridine derivatives. semanticscholar.orgacs.org The functionalization of N-activated pyridinium (B92312) species—where the nitrogen atom is bonded to an electron-withdrawing group like an acyl or carboxylate group—is a primary strategy for preparing these compounds. nih.govresearchgate.net The addition of nucleophiles to these activated pyridines can lead to mixtures of 1,2- and 1,4-dihydropyridine isomers. researchgate.net

The outcome of the addition is highly dependent on the nature of the activating group on the nitrogen, the nucleophile, and the reaction conditions. researchgate.netresearchgate.net For instance, the choice of activating group, such as a chloroformate, can influence the regioselectivity of the nucleophilic attack. researchgate.net

Significant progress has been made in developing methods that provide high levels of regio- and stereocontrol. semanticscholar.orgresearchgate.net These advanced strategies often allow for the creation of densely substituted 1,2-dihydropyridine products that serve as versatile intermediates. researchgate.net These intermediates can be further elaborated with high selectivity, sometimes without needing purification, to afford various tetrahydropyridine and piperidine (B6355638) structures. researchgate.netnih.gov The ability to control these outcomes is often rationalized through mechanistic experiments and computational studies. researchgate.net

Novel Precursor Derivatization and Transformation for N-Carboxylate Introduction

The introduction of the N-carboxylate group is a key step in synthesizing compounds like this compound. This is typically achieved by reacting a pyridine derivative with an acylating agent, such as a chloroformate, to form an N-activated pyridinium intermediate. nih.govresearchgate.net This process is a form of precursor derivatization.

The synthesis often begins with a readily available pyridine. This pyridine is "activated" by reaction with an agent like ethyl chloroformate. This activation makes the pyridine ring susceptible to nucleophilic attack, leading to the formation of a dihydropyridine structure. nih.govresearchgate.net

Another aspect of precursor derivatization involves modifying other functional groups on the molecule. For example, methods for the derivatization of carboxylic acid groups are well-established, often to improve their reactivity or analytical detection. researchgate.netnih.gov While not a direct method for introducing the N-carboxylate, these techniques highlight the broader chemical strategies for functional group manipulation that are essential in multi-step organic synthesis. The synthesis of pyridine-2-carboxaldehyde from 2-methylpyridine, for instance, involves a series of precursor transformations, including chlorination, hydrolysis, and oxidation, demonstrating the stepwise modification required to build complex target molecules. google.com

Chemical Reactivity and Mechanistic Investigations of Ethyl Pyridine 1 2h Carboxylate

Hydrolysis and Transesterification Reactions of the Carboxylate Moiety

The ethyl carboxylate group attached to the nitrogen atom of the dihydropyridine (B1217469) ring is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions.

Under basic or acidic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. Basic hydrolysis is typically initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to yield the carboxylate salt and ethanol (B145695). Subsequent acidification protonates the carboxylate to give the free carboxylic acid. Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the attack of water.

Transesterification, the conversion of one ester to another, can also be achieved under either acidic or basic conditions by reacting ethyl pyridine-1(2H)-carboxylate with a different alcohol. masterorganicchemistry.com In a base-catalyzed transesterification, an alkoxide ion acts as the nucleophile, attacking the carbonyl carbon and leading to the substitution of the ethoxy group. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com Acid-catalyzed transesterification involves protonation of the carbonyl group to activate it for nucleophilic attack by an alcohol molecule. masterorganicchemistry.com Intramolecular transesterification can lead to the formation of lactones if a hydroxyl group is present at a suitable position on the dihydropyridine ring or its substituents. masterorganicchemistry.com

A related compound, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), has been shown to undergo hydrolysis via its protonated species. rsc.org This suggests that the N-ethoxycarbonyl group in dihydropyridine systems is reactive towards nucleophiles like water. The hydrolysis of ethyl azolylacetates has been effectively carried out using potassium carbonate in ethanol under microwave irradiation, demonstrating a modern and efficient method for ester hydrolysis that could potentially be applied to this compound.

Functional Group Interconversions on the Pyridine-1(2H) Ring

The dihydropyridine ring of this compound can undergo various functional group interconversions through electrophilic substitution, as well as nucleophilic addition and elimination processes.

Electrophilic Substitution Dynamics on N-Substituted Dihydropyridines

The dihydropyridine ring is an electron-rich system, making it more susceptible to electrophilic attack than its aromatic counterpart, pyridine (B92270). Pyridine itself is known to be unreactive towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, and when it does react, it typically yields the meta-substituted product under harsh conditions. youtube.com The nitrogen lone pair in pyridine can also react with Lewis acids, further deactivating the ring. youtube.com

In contrast, the sp3-hybridized nitrogen in an N-substituted dihydropyridine is less electron-withdrawing, and the conjugated diene system is activated towards electrophiles. The N-ethoxycarbonyl group, being an electron-withdrawing group, can influence the regioselectivity of electrophilic attack. While specific studies on the electrophilic substitution of this compound are not prevalent, it is expected that electrophiles would attack the electron-rich carbon atoms of the diene. The formation of a pyridine N-oxide is a known strategy to increase the electron density of the pyridine ring and enhance its reactivity towards electrophiles, directing substitution to the ortho and para positions. youtube.com A similar increase in reactivity can be anticipated for dihydropyridine systems.

Nucleophilic Addition and Elimination Processes on the Ring System

The dihydropyridine ring, particularly when activated, can be susceptible to nucleophilic attack. Hard nucleophiles are known to add to the 2-position of the pyridine ring. sci-rad.com In N-substituted dihydropyridines, the presence of the electron-withdrawing N-ethoxycarbonyl group can influence the positions of nucleophilic attack.

A sequence of nucleophilic addition followed by elimination can lead to the formation of substituted pyridines. For instance, a nucleophile could add to one of the double bonds of the dihydropyridine ring, forming an anionic intermediate. Subsequent elimination of a leaving group, such as a hydride ion or another substituent, would lead to the restoration of aromaticity and the formation of a substituted pyridine. This addition-elimination pathway is a key mechanism for reactions of carbonyl compounds and can be conceptually extended to the dihydropyridine ring system under appropriate conditions. youtube.com

Cycloaddition Chemistry Involving the Dihydropyridine Ring

The conjugated diene system within the 1,2-dihydropyridine ring makes it an excellent participant in cycloaddition reactions, providing a powerful tool for the synthesis of complex polycyclic nitrogen-containing compounds.

[4+2] and [3+2] Cycloaddition Reactivity Patterns

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent reaction of N-substituted 1,2-dihydropyridines. rsc.org In this reaction, the dihydropyridine acts as the 4π-electron component (the diene) and reacts with a 2π-electron component (the dienophile) to form a six-membered ring. libretexts.org This reaction is a concerted, pericyclic process that allows for the efficient construction of bicyclic structures. youtube.com N-alkoxycarbonyl-1,2-dihydropyridines have been shown to react with a variety of dienophiles, including those with electron-withdrawing groups which generally accelerate the reaction. johnshopkins.edunih.gov

Beyond the well-established [4+2] cycloadditions, dihydropyridine derivatives can also participate in [3+2] cycloaddition reactions. uchicago.edu These reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.org For example, nitrones can act as 1,3-dipoles and react with the double bonds of the dihydropyridine ring to yield isoxazolidine (B1194047) products. wikipedia.org Carbonyl ylides are another class of 1,3-dipoles that can undergo [3+2] cycloadditions. uchicago.edu The reactivity of dihydropyridines in these cycloadditions opens up pathways to a diverse range of heterocyclic scaffolds. Additionally, formal [2+2] cycloadditions of 1,4-dihydropyridines have been reported, leading to the formation of strained 2-azabicyclo[4.2.0]octane systems. nih.gov

Regioselectivity and Stereoselectivity in Cycloaddition Reactions

The regioselectivity of the Diels-Alder reaction of unsymmetrical N-substituted 1,2-dihydropyridines with unsymmetrical dienophiles is a critical aspect. In general, the reaction of 1-substituted dienes tends to favor the formation of "ortho" (1,2) and "para" (1,4) products over the "meta" (1,3) product. nih.gov For N-alkoxycarbonyl-1,2-dihydropyridines reacting with monosubstituted dienophiles, the regiochemistry generally places the nitrogen atom in proximity to the dienophile's substituent in the resulting bicyclic product. johnshopkins.edu

The stereoselectivity of the Diels-Alder reaction is also a key feature. The reaction is stereospecific with respect to the dienophile, meaning the stereochemistry of the substituents on the dienophile is retained in the product. nih.gov Furthermore, the reaction often exhibits a preference for the endo product, where the substituent on the dienophile is oriented towards the diene π-system in the transition state. However, the presence of substituents on the dihydropyridine ring can significantly influence the endo/exo selectivity. For example, studies on N-alkoxycarbonyl-1,2-dihydropyridines have shown that alkyl substituents on the diene generally lead to a kinetic preference for the endo isomer. johnshopkins.edunih.gov

Below are tables summarizing the research findings on the Diels-Alder reactions of N-alkoxycarbonyl-1,2-dihydropyridines with different dienophiles, highlighting the observed regioselectivity and stereoselectivity.

Diels-Alder Reaction of N-Alkoxycarbonyl-1,2-dihydropyridines with Styrene

| Diene Substituent | Product Ratio (endo:exo) | Yield (%) | Reference |

|---|---|---|---|

| None | Predominantly endo | - | johnshopkins.edunih.gov |

| 5-Methyl | High endo selectivity (>=89%) | - | johnshopkins.edunih.gov |

| 6-Methyl | High endo selectivity (>=89%) | - | johnshopkins.edunih.gov |

Diels-Alder Reaction of N-Alkoxycarbonyl-1,2-dihydropyridines with Methyl Vinyl Ketone (MVK)

| Diene Substituent | Product Ratio (endo:exo) | Yield (%) | Reference |

|---|---|---|---|

| None | Favors endo | - | johnshopkins.edunih.gov |

| 5-Methyl | High endo selectivity (>=89%) | - | johnshopkins.edunih.gov |

| 6-Methyl | High endo selectivity (>=89%) | - | johnshopkins.edunih.gov |

Metal-Catalyzed Transformations and Cross-Coupling Reactions Involving Pyridine N-Carboxylates

Currently, there is a lack of specific studies in the public domain detailing the direct use of this compound as a substrate in metal-catalyzed cross-coupling reactions. Research in this field tends to focus on related but structurally distinct pyridine derivatives. For instance, extensive work has been conducted on the metal-catalyzed C–H functionalization of pyridine N-oxides and other pyridine derivatives where the nitrogen atom acts as a directing group. Similarly, various dihydropyridine derivatives have been synthesized and utilized in different contexts, but specific examples of this compound undergoing transformations such as Suzuki, Heck, or Sonogashira couplings are not prominently featured in the available scientific literature.

Mechanistic Elucidation of Key Reaction Pathways (e.g., via DFT and Experimental Validation)

Detailed mechanistic studies, including Density Functional Theory (DFT) calculations, that are specifically focused on this compound are sparse. Such studies are crucial for understanding the intricacies of reaction pathways.

Without dedicated computational studies on the reactions of this compound, there is no available data on its transition state geometries or the energy profiles of its potential reaction pathways. DFT studies on related but different molecules, such as the decomposition of 3-halo-2,3-dihydropyridines, have been performed to determine reaction energetics and transition states for HX elimination, but this information cannot be directly extrapolated to the title compound.

The identification and characterization of reactive intermediates are fundamental to mechanistic chemistry. For this compound, there is a lack of published experimental or computational evidence identifying specific intermediates in potential transformations. While one might hypothesize the formation of various intermediates based on the general chemistry of dihydropyridines, there is no specific data to confirm their role in the reaction progression of this particular compound.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of ethyl pyridine-1(2H)-carboxylate. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity, and spatial relationships.

Proton (¹H) NMR: Chemical Shift Analysis and Coupling Constant Interpretation

Proton (¹H) NMR spectroscopy of this compound and related pyridine (B92270) derivatives reveals characteristic chemical shifts and coupling patterns that are instrumental in assigning the positions of hydrogen atoms within the molecule. The electron-withdrawing nature of the nitrogen atom in the pyridine ring causes the protons at the α-positions (adjacent to the nitrogen) to be deshielded and resonate at a lower field (higher ppm values) compared to those at the β and γ positions. ipb.pt

For instance, in a typical ¹H NMR spectrum of a pyridine derivative, the α-protons can appear at chemical shifts (δ) around 8.59 ppm. ipb.pt The ethyl group of the carboxylate moiety exhibits a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from coupling with the adjacent methyl and methylene groups, respectively. The specific chemical shifts and coupling constants (J values), which measure the interaction between neighboring protons, provide definitive evidence for the ethyl ester group. rsc.orgubc.ca

Table 1: Representative ¹H NMR Data for Ethyl Pyridine Carboxylate Derivatives

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine Ring Protons | 8.29 - 8.41 | d | 7.74 - 7.80 |

| Pyridine Ring Protons | 8.01 - 8.13 | t | 7.77 - 7.80 |

| Ethyl (-OCH2CH3) | 4.50 | q | 7.12 - 7.14 |

| Ethyl (-OCH2CH3) | 1.46 - 1.47 | t | 7.13 |

Note: Data compiled from representative ethyl pyridine carboxylate derivatives. rsc.org Actual values for this compound may vary.

Carbon-13 (¹³C) NMR: Signal Assignments and Correlation Techniques

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and proximity to electronegative atoms. The carbonyl carbon of the ester group typically appears significantly downfield, often in the range of 164-166 ppm. rsc.org

The carbon atoms of the pyridine ring also show distinct chemical shifts. The carbons adjacent to the nitrogen atom (α-carbons) are the most deshielded. The signals for the ethyl group carbons are found in the upfield region of the spectrum. oregonstate.edu

Table 2: Representative ¹³C NMR Data for Ethyl Pyridine Carboxylate Derivatives

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 164.4 - 165.9 |

| Pyridine Ring Carbons | 125.4 - 149.8 |

| Ethyl (-OCH2CH3) | 62.0 - 62.3 |

| Ethyl (-OCH2CH3) | 14.3 |

Note: Data compiled from representative ethyl pyridine carboxylate derivatives. rsc.org Actual values for this compound may vary.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing the structure of this compound by revealing correlations between different nuclei. ipb.pt

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings within the molecule. youtube.com This is particularly useful for tracing the connectivity of protons on the pyridine ring and within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netyoutube.com This experiment is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-4 bonds). youtube.com This technique is crucial for connecting different fragments of the molecule, for example, linking the ethyl group to the carboxylate carbon and the carboxylate group to the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule. ipb.pt

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: Characteristic Absorption Band Analysis

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. jst.go.jpacs.orgnih.gov911metallurgist.com

A strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl group. vscht.czpressbooks.pub The C-O stretching vibrations of the ester group typically appear in the 1250-1000 cm⁻¹ region. vscht.cz The presence of the pyridine ring is confirmed by C=C and C=N stretching vibrations within the aromatic region (around 1600-1400 cm⁻¹) and C-H stretching vibrations above 3000 cm⁻¹. vscht.czpressbooks.pub

Table 3: Characteristic IR Absorption Bands for Ethyl Pyridine Carboxylate Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (Ester) | C=O Stretch | 1715 - 1750 | Strong |

| Aromatic Ring | C=C & C=N Stretch | 1400 - 1600 | Medium to Weak |

| Ester | C-O Stretch | 1000 - 1300 | Medium |

| Alkyl | C-H Stretch | 2850 - 3000 | Medium |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium to Weak |

Note: Data compiled from general principles and analysis of related compounds. vscht.czpressbooks.pub Actual values for this compound may vary.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. While not as commonly reported for routine characterization, it can be particularly useful for observing symmetric vibrations that are weak or absent in the IR spectrum. For this compound, Raman spectroscopy could provide further details on the vibrations of the pyridine ring and the carbon-carbon backbone.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry serves as a cornerstone for determining the molecular weight and elemental composition of this compound derivatives, as well as for deducing their structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally confirming the molecular formula of novel compounds by providing highly accurate mass measurements. For instance, the molecular formula of ethyl 2-hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-4-carboxylate has been established as C9H7F3N2O6. aceschem.com Similarly, the molecular weights of ethyl pyridine-4-carboxylate and ethyl pyridine-2-carboxylate have been confirmed as 151.165 g/mol and 151.165 g/mol , respectively. matrix-fine-chemicals.com The monoisotopic mass of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate has been determined to be 190.2 g/mol . sigmaaldrich.com

HRMS instruments, such as the LTQ Orbitrap XL, can achieve mass accuracies of ≤5 ppm, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. acs.org The high resolution of the Orbitrap, often set to 60,000, allows for precise mass measurements, ensuring a high degree of confidence in the assigned molecular formula. acs.org

Table 1: Molecular Information of Pyridine Carboxylate Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 2-hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-4-carboxylate | 1806743-60-1 | C9H7F3N2O6 | 296.16 |

| Ethyl pyridine-4-carboxylate | 1570-45-2 | C8H9NO2 | 151.165 |

| Ethyl pyridine-2-carboxylate | 2524-52-9 | C8H9NO2 | 151.165 |

| Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate | 800401-64-3 | C10H10N2O2 | 190.2 |

| Ethyl 5,6-dihydropyridine-1(2H)-carboxylate | 52003-32-4 | Not specified | Not specified |

| 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester | 89690-65-3 | C8H13NO3 | 171.196 |

This table provides a summary of key molecular information for various ethyl pyridine carboxylate derivatives.

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment, a precursor ion of interest is selected and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule, allowing for detailed structural characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. The primary transitions observed in organic molecules are σ → σ, n → π, and π → π*. slideshare.netlibretexts.org

For molecules containing pyridine rings and carbonyl groups, such as this compound, the n → π* and π → π* transitions are of particular interest as they occur in the near UV-visible region (200-800 nm). slideshare.netlibretexts.org The presence of conjugated systems, such as the aromatic pyridine ring, influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax).

The purity of compounds is often determined using UV detection in conjunction with liquid chromatography, with a detection bandwidth typically set in the range of 230 to 400 nm. acs.org Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and interpret the electronic transitions observed in UV-Vis spectra. researchgate.net These calculations can help identify the specific molecular orbitals involved in the electronic transitions. researchgate.net

Table 2: Common Electronic Transitions in Organic Molecules

| Transition | Description | Typical Wavelength Range |

| σ → σ | Promotion of an electron from a sigma bonding orbital to a sigma antibonding orbital. | Far UV (<200 nm) |

| n → π | Promotion of an electron from a non-bonding orbital to a pi antibonding orbital. | Near UV (200-400 nm) |

| π → π* | Promotion of an electron from a pi bonding orbital to a pi antibonding orbital. | Near UV-Visible (200-700 nm) |

This table summarizes the main types of electronic transitions observed in UV-Vis spectroscopy of organic compounds.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

For example, the crystal structure of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate revealed a nearly planar conformation. researchgate.net In another study on a derivative, ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, the dihedral angle between the fused pyrazole (B372694) and pyridine rings was found to be 1.76 (7)°. nih.goviucr.org

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, C-H···π interactions, and π-π stacking. iucr.orgnih.gov These interactions play a crucial role in the stability and physical properties of the crystalline solid.

In the crystal structure of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, the molecules form one-dimensional chains along the a-axis through bifurcated N—H⋯(O,O) hydrogen bonds. researchgate.net The crystal packing of some pyridine derivatives is stabilized by weak C-H⋯F intermolecular interactions, resulting in specific ring motifs. nih.gov Furthermore, C—H⋯π interactions are observed in the crystal structures of several pyrazolo[3,4-b]pyridine derivatives. iucr.org

Single crystal X-ray diffraction provides a snapshot of the molecule's conformation in the solid state. This is particularly important for flexible molecules that can adopt different spatial arrangements.

For instance, in the structure of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, the –COOC2H5 group attached to the pyrazolopyridine moiety has a (+)anti-periplanar conformation. nih.gov In another complex pyridine derivative, the piperidine (B6355638) ring adopts a chair conformation. nih.gov The analysis of torsion angles provides a quantitative measure of the conformational features of the molecule. nih.govnih.gov

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone of chemical characterization, providing fundamental insight into the elemental composition of a synthesized compound. This technique is pivotal for verifying the stoichiometry of a substance by comparing experimentally determined mass percentages of its constituent elements with theoretically calculated values derived from its proposed molecular formula. For this compound, with a molecular formula of C₈H₉NO₂, this analysis is crucial to confirm its empirical formula and purity.

The theoretical elemental composition of this compound is calculated based on its atomic constituents and their respective atomic masses. These calculated values serve as a benchmark against which experimental results, typically obtained from combustion analysis, are compared. A close correlation between the found and calculated percentages for carbon (C), hydrogen (H), and nitrogen (N) provides strong evidence for the correct synthesis and purity of the compound.

Detailed research findings on various substituted pyridines and dihydropyridines consistently report elemental analysis data as a primary method of characterization. For instance, in the synthesis of related N-substituted dihydropyridine (B1217469) derivatives, researchers present both calculated and found percentages for C, H, and N to validate the molecular structure of the newly formed compounds. This standard practice underscores the importance of elemental analysis in synthetic organic chemistry.

Below is a data table summarizing the theoretical elemental composition of this compound.

Table 1: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 63.56 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 6.00 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.27 |

| Oxygen | O | 15.999 | 2 | 31.998 | 21.17 |

| Total | 151.165 | 100.00 |

Note: The interactive table allows for sorting and filtering of the data.

The data presented in Table 1 is the theoretical expectation for a pure sample of this compound. In a laboratory setting, a small, precisely weighed sample of the compound would be subjected to combustion analysis. This process converts the compound into simple gaseous products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂). The amounts of these gases are then accurately measured, and from these measurements, the mass percentages of C, H, and N in the original sample are determined. The experimental results are then compared to the values in Table 1. A close match, typically within ±0.4%, is considered a confirmation of the compound's stoichiometry.

While specific experimental data for this compound is not detailed in the available literature, the established methodology for related compounds provides a clear framework for its stoichiometric verification. The synthesis and characterization of various pyridine and dihydropyridine derivatives frequently include a comparison of calculated and found elemental analysis data to establish the identity and purity of the target molecules.

Computational and Theoretical Investigations of Ethyl Pyridine 1 2h Carboxylate Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimizationnih.govwu.ac.thtandfonline.comimperial.ac.ukresearchgate.netrsc.orgnih.gov

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic and structural properties of molecular systems. nih.govtandfonline.com It is frequently employed to optimize molecular geometries and to understand the electronic distribution within a molecule. tandfonline.comnih.gov

Ground State Geometries and Energeticswu.ac.thtandfonline.comnih.gov

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. For derivatives of pyridine (B92270), conformational analysis using methods like Potential Energy Surface (PES) scans can identify the most stable conformers. wu.ac.th For instance, in a related ethyl pyridine derivative, two stable conformers were identified by rotating a specific bond and calculating the energy at each step. wu.ac.th The optimized geometric parameters, such as bond lengths and angles, obtained from DFT calculations often show good agreement with experimental data from techniques like X-ray diffraction. tandfonline.comtandfonline.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Reactivity Predictionnih.govtandfonline.comrsc.orgnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical stability and reactivity. nih.govmaterialsciencejournal.org

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For various pyridine derivatives, DFT calculations have been used to determine these energies and predict their chemical behavior. materialsciencejournal.orgresearchgate.net The distribution of the HOMO and LUMO across the molecule can also provide insights into which atoms are most likely to be involved in chemical reactions. tandfonline.com

Table 1: Frontier Molecular Orbital (FMO) Data for a Representative Pyridine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.9 |

| HOMO-LUMO Gap | 4.6 |

Note: The data presented is for a representative pyridine derivative and is intended for illustrative purposes. Actual values for Ethyl Pyridine-1(2H)-carboxylate would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sitestandfonline.comrsc.orgnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.netnih.gov The MEP map displays regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, typically shown in blue).

For pyridine-containing compounds, the MEP map can highlight the electronegative nitrogen atom as a region of negative potential, indicating its susceptibility to electrophilic attack. tandfonline.com Conversely, regions with positive potential, often around hydrogen atoms, are indicative of sites prone to nucleophilic attack. tandfonline.com The shape and size of these potential regions can provide detailed information about the molecule's reactivity and intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugationresearchgate.netrsc.orgnih.gov

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which is crucial for understanding hyperconjugative interactions and the stability of the molecule.

NBO analysis can quantify the stabilization energies associated with these interactions. For instance, it can reveal the delocalization of lone pair electrons from the nitrogen atom into adjacent anti-bonding orbitals, or the interactions between bonding and anti-bonding orbitals of the pyridine ring and its substituents. This information helps to explain the molecule's electronic properties and reactivity patterns.

Quantum Chemical Descriptors for Reactivity Predictionrsc.orgnih.gov

Beyond HOMO-LUMO energies, a range of quantum chemical descriptors derived from DFT calculations can be used to predict the reactivity of a molecule. These descriptors provide quantitative measures of various electronic properties. Some key descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is related to the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): A measure of the ability of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. A higher value indicates greater stability.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / η). A higher value indicates greater reactivity.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).

These descriptors provide a comprehensive framework for understanding and predicting the chemical behavior of this compound and related compounds.

Table 2: Calculated Quantum Chemical Descriptors for a Representative Pyridine Derivative

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.9 |

| Electronegativity (χ) | 4.2 |

| Chemical Hardness (η) | 2.3 |

| Global Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.83 |

Note: The data presented is for a representative pyridine derivative and is intended for illustrative purposes. Actual values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change.

Reaction Mechanism Elucidation through Computational Transition State Search

Computational chemistry provides powerful tools for elucidating the intricate step-by-step pathways of chemical reactions. For systems involving this compound, transition state (TS) theory calculations are instrumental in mapping out the potential energy surface of a given transformation. oberlin.edu By identifying the structures of transition states—the highest energy points along a reaction coordinate—researchers can gain a deep understanding of the reaction mechanism. These searches allow for the characterization of the fleeting molecular configurations that govern the conversion of reactants to products, revealing crucial details about bond-breaking and bond-forming events. Transition state theory has been effectively used to explore substituent effects on the reaction rates of various pyridine derivatives, providing a framework for understanding their reactivity. oberlin.eduresearchgate.net

A primary outcome of a transition state search is the determination of the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. libretexts.org This value is fundamental to chemical kinetics and is directly related to the reaction rate constant (k) through the Arrhenius equation. libretexts.orgumcs.pl A higher activation energy implies a slower reaction, while a lower barrier corresponds to a faster transformation. libretexts.org

Computational studies can calculate the activation energies for various potential pathways, helping to identify the most favorable reaction mechanism. For instance, in a hypothetical reaction involving this compound, different mechanistic possibilities can be modeled, and their respective activation energies can be compared.

Table 1: Illustrative Activation Energies for a Hypothetical Reaction of Ethyl Pyrodine-1(2H)-carboxylate

| Reaction Pathway | Transition State | Calculated Activation Energy (Ea) (kJ/mol) | Relative Rate |

| Pathway A: Concerted | TS-A | 75 | Fast |

| Pathway B: Stepwise (Step 1) | TS-B1 | 110 | Slow |

| Pathway B: Stepwise (Step 2) | TS-B2 | 40 | Very Fast |

| Pathway C: Rearrangement | TS-C | 95 | Moderate |

This table is for illustrative purposes and presents hypothetical data that would be generated from a computational study.

The rate constant, k, can be calculated from the activation energy at a given temperature. By comparing the calculated rate constants for different pathways, scientists can predict the dominant mechanism and the expected product distribution under specific thermal conditions.

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction pathways and energetics. researchgate.net Computational models, such as the SMD (Solvation Model based on Density) model, are designed to simulate these solvent effects. acs.org The SMD model is a continuum solvation model that defines the solvent by its bulk properties, like the dielectric constant, allowing for the calculation of solvation free energies for solutes in various solvents. acs.org

By incorporating an SMD model into transition state calculations, researchers can investigate how different solvents stabilize or destabilize reactants, transition states, and products. This is crucial because a change in solvent can alter the activation energy, potentially changing the rate or even the preferred reaction mechanism. nih.gov For example, a polar transition state would be significantly stabilized by a polar solvent, lowering the activation energy and accelerating the reaction compared to its rate in a nonpolar solvent. Studies on other organic reactions have shown that protic solvents, like alcohols, can form hydrogen bonds that significantly alter product selectivity and reaction rates. researchgate.netnih.gov

Table 2: Hypothetical Solvent Effects on Activation Energy for Pathway A

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (Ea) (kJ/mol) |

| Gas Phase | 1.0 | 95 |

| Hexane | 1.9 | 92 |

| Dichloromethane | 9.1 | 81 |

| Ethanol (B145695) | 24.5 | 74 |

| Water | 78.4 | 70 |

This table is for illustrative purposes. Data is hypothetical and demonstrates the trend expected from an SMD calculation.

Non-Covalent Interaction (NCI) Analysis (e.g., RDG, IRI, ELF, LOL)

Beyond the covalent bonds that define a molecule's structure, non-covalent interactions (NCIs) play a critical role in molecular conformation, crystal packing, and reaction mechanisms. nih.gov NCI analysis provides a way to visualize and characterize these weaker interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. researchgate.netchemrxiv.org Several computational techniques are used for this purpose.

Reduced Density Gradient (RDG): RDG analysis is a popular method for identifying and visualizing non-covalent interactions. researchgate.netresearchgate.netnih.gov It is based on the relationship between the electron density and its gradient. Plotting the RDG against the electron density reveals regions of weak interactions, which can be color-mapped to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) forces. researchgate.net

Interaction Region Indicator (IRI): IRI is a more recent function that, like RDG, reveals both chemical bonds and weak interaction regions. chemrxiv.org It offers the advantage of showing both types of interactions clearly within the same visualization, with a simpler definition and lower computational cost than some alternatives. chemrxiv.org

Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron near a reference electron. researchgate.netwikipedia.org It provides a faithful mapping of electron pair localization, making it an intuitive tool for identifying core electrons, covalent bonds, and lone pairs. wikipedia.orggithub.io An ELF analysis can reveal how electron density is reorganized during a chemical reaction. nih.gov The function's values range from 0 to 1, where a value close to 1 indicates high electron localization (as in lone pairs or covalent bonds). researchgate.net

Localized Orbital Locator (LOL): Similar to ELF, the Localized Orbital Locator (LOL) is derived from the kinetic energy density and is used to visualize areas of high electron localization. researchgate.net LOL is particularly effective at highlighting bonding regions and lone pairs, and its topological analysis can be used to quantify the properties of these features. researchgate.netrsc.org

For this compound, an NCI analysis could be used to study intramolecular hydrogen bonding, the conformation of the ethyl carboxylate group relative to the pyridine ring, or how the molecule interacts with other molecules in a condensed phase or with a receptor in a biological context.

Derivatization and Analogue Synthesis of Ethyl Pyridine 1 2h Carboxylate

Modification of the Ester Group: Hydrolysis, Amidation, and Transamidation

The ethyl carboxylate group is a key functional handle that can be readily transformed into other functionalities, such as carboxylic acids and amides, to modulate the molecule's physicochemical properties and biological activity.

Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by treatment with aqueous sodium hydroxide (B78521) in a solvent like methanol (B129727). mdpi.com This hydrolysis step is often the precursor to forming amide derivatives. For example, studies on related heterocyclic systems have shown that ethyl esters can be efficiently hydrolyzed to their carboxylic acid form, which is then used in subsequent coupling reactions. acs.orgnih.gov In one instance, the hydrolysis of an ethyl ester on a thiophene (B33073) ring, a related heterocycle, was a key step before amidation. acs.org

Amidation and Transamidation: The synthesis of amides from the parent ester or its corresponding carboxylic acid is a widely employed strategy. Carboxylic acids derived from the hydrolysis of ethyl pyridine-1(2H)-carboxylate can be coupled with various amines to form amide bonds. Standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are effective for this transformation. acs.org A convenient protocol for amidating electron-deficient amines and carboxylic acids utilizes EDC, 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of HOBt. mdpi.com

Direct conversion from the ester is also possible. The reaction of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, a fused derivative, with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂) in refluxing ethanol (B145695) demonstrates the formation of a carboxylic acid hydrazide, a specific type of amide. nih.gov This transamidation reaction highlights the reactivity of the ester group toward strong nucleophiles.

Below is an interactive table summarizing common conditions for these transformations.

Table 1: Representative Conditions for Ester Group Modification

| Transformation | Reagents | Solvent | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Hydrolysis | NaOH (aq) | Methanol/Ethanol | Room Temp to Reflux | Carboxylic Acid | Good to Excellent | mdpi.comacs.org |

| Amidation | Amine, EDC, HOBt, DIPEA | Acetonitrile | Room Temp | Amide | Good | acs.org |

| Hydrazide Formation | Hydrazine Hydrate | Ethanol (96%) | Reflux, 5h | Acid Hydrazide | 27% | nih.gov |

| Amidation | Amine, EDC, DMAP, HOBt (cat.) | Acetonitrile | Room Temp, 18h | Amide | ~80% | mdpi.com |

Functionalization of the Dihydropyridine (B1217469) Ring System

The dihydropyridine ring is a reactive scaffold amenable to various functionalizations, allowing for the introduction of diverse substituents that can fine-tune the molecule's properties.

Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of the dihydropyridine ring are heavily influenced by the nature and position of its substituents. The inherent electronic properties of the ring, combined with the effects of attached functional groups, dictate the outcome of chemical reactions.

The nitrogen atom and the conjugated double bonds make the dihydropyridine ring susceptible to both electrophilic and nucleophilic attacks. The ethyl carboxylate group at the 1-position acts as an electron-withdrawing group, influencing the electron density distribution across the ring. Studies on related pyridine (B92270) systems show that electron-withdrawing or electron-donating groups significantly affect regioselectivity. For instance, in the reduction of substituted pyridines, the position of the substituent (e.g., at C3 or C4) directs the dearomatization to yield specific 1,4- or 1,2-dihydropyridine isomers. thieme-connect.com Similarly, the presence of a hydroxyl substituent on a related dehydropyridinium cation was found to drastically alter its reactivity compared to the unsubstituted version by strengthening interactions between radical sites. nih.gov

In the context of creating fused systems, the strategic placement of substituents is crucial. For example, installing an electron-withdrawing group at the C3 position of a 1,6-dihydropyridine was shown to be critical for facilitating a biomimetic dimerization reaction with high regioselectivity. wordpress.com The steric bulk of substituents also plays a role, where large groups can block certain positions, thereby directing incoming reagents to less hindered sites. acs.org

Regioselective Introduction of Additional Functionalities

Achieving regioselectivity is a key challenge and a powerful tool in the synthesis of complex molecules from dihydropyridine precursors. Various methods have been developed to introduce new functional groups at specific positions on the ring with high control.

One of the most effective strategies involves the activation of the corresponding pyridine by forming an N-acyl pyridinium (B92312) salt, which then undergoes regioselective nucleophilic addition. The choice of nucleophile and activating group can direct addition to either the C2, C4, or C6 position. acs.org This provides a reliable method for synthesizing both 1,2- and 1,4-dihydropyridine (B1200194) derivatives. For instance, benzylic zinc bromides have been shown to add with high regioselectivity to 1-(phenoxycarbonyl)pyridinium salts. acs.org

Catalytic methods have also emerged as powerful tools. Rhodium-catalyzed hydroboration of pyridines, for example, leads to the highly regioselective formation of N-boryl-1,2-dihydropyridines. acs.org This method is effective for a range of substituted pyridines. Furthermore, the resulting 1,2-dihydropyridines can be alkylated with high regio- and diastereoselectivity using alkyl triflates, demonstrating their versatility as synthetic intermediates for creating complex piperidine (B6355638) structures. nih.gov

Table 2: Examples of Regioselective Functionalization

| Reaction | Catalyst/Reagent | Substrate | Outcome | Ref |

|---|---|---|---|---|

| Hydroboration | Rhodium catalyst, Pinacolborane | Substituted Pyridines | Selective 1,2-hydroboration to form N-boryl-1,2-dihydropyridines | acs.org |

| Nucleophilic Addition | Organometallic reagents, Acylating agents | Pyridines | Regioselective formation of 1,2- or 1,4-dihydropyridines | acs.org |

| Reduction/Dearomatization | Amine-borane complex, Triflic anhydride | 3-Substituted Pyridines | Selective formation of 1,4-dihydropyridines | thieme-connect.com |

| Alkylation | Alkyl triflates | 1,2-Dihydropyridines | Regio- and diastereoselective C-alkylation | nih.gov |

Synthesis of Fused Heterocyclic Systems Incorporating the Pyridine-1(2H)-carboxylate Motif

The pyridine and dihydropyridine frameworks are excellent starting points for the construction of fused heterocyclic systems, which are prevalent in pharmacologically active compounds.

Imidazo[1,2-a]pyridine (B132010) Derivatives

Imidazo[1,2-a]pyridines are a class of fused heterocycles with a wide range of biological activities. nih.govrsc.org The synthesis of ethyl imidazo[1,2-a]pyridine-carboxylate derivatives is well-established, often involving the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. For example, reacting 2-aminopyridine with ethyl 2-chloroacetoacetate yields ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. nih.gov

Once formed, the ethyl carboxylate group on the imidazo[1,2-a]pyridine scaffold can be further derivatized. As mentioned previously, it can be converted to a hydrazide by reacting with hydrazine hydrate. nih.gov It can also be reduced. For instance, ethyl imidazo[1,2-a]pyridine-2-carboxylate can be reduced with lithium aluminum hydride to afford the corresponding alcohol, imidazo[1,2-a]pyridin-2-ylmethanol. This transformation provides another avenue for introducing new functionalities.

A variety of synthetic strategies, including catalyst-free condensation reactions, have been developed to produce these fused systems with high regioselectivity and good yields. rsc.org

Pyrrolo[1,2-a]pyridine and Pyrano[4,3-b]pyridine Derivatives

Pyrrolo[1,2-a]pyridine derivatives , another important class of N-fused heterocycles, can be synthesized through various routes. While direct synthesis from this compound is less common, related structures are used. For instance, pyrrolo[1,2-a]pyrimidines have been synthesized via domino ring-closure reactions. nih.gov The synthesis of pyrrolo-pyridine benzamide (B126) derivatives has also been explored for their potential as antitumor agents. nih.gov

Pyrano[4,3-b]pyridine derivatives represent another family of fused heterocycles. Methods have been developed for their synthesis based on the reaction of precursors like ethyl 3-aminopyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate with various reagents, leading to new fused pyrimidine (B1678525) series. stomuniver.ru The interaction of related phenoxycarbonyl-amino derivatives with primary amines leads to cyclization, forming fused pyrimidines. These pyrano[4,3-b]pyridine systems are of interest due to their structural complexity and potential biological applications. nih.gov

Thienopyridine and other Fused Systems

The synthesis of thienopyridines, a class of fused heterocycles with significant pharmacological interest, can be approached through various strategies, often involving the construction of the thiophene ring onto a pre-existing pyridine or vice versa. mdpi.comnih.gov While direct conversion of this compound to thienopyridine systems is not extensively documented in readily available literature, the reactivity of the dihydropyridine ring system, particularly in cycloaddition reactions, provides a conceptual basis for the formation of fused systems.

N-alkoxycarbonyl-1,2-dihydropyridines can act as dienes in Diels-Alder reactions, which are powerful methods for constructing six-membered rings. acsgcipr.org These reactions can lead to the formation of fused bicyclic systems. The success of such cycloadditions often depends on the electronic nature of both the diene and the dienophile. acsgcipr.org Inverse electron-demand Diels-Alder reactions, where the heterocyclic system acts as an electron-poor diene, are common for nitrogen-containing heterocycles like 1,2,4-triazines or pyrimidines, leading to pyridine-fused products after the extrusion of a small molecule. acsgcipr.org Normal electron-demand Diels-Alder reactions with dihydropyridines are also known, though they can be more challenging. acsgcipr.org For instance, cycloaddition reactions of azatrienes with sulfene (B1252967) have been shown to be highly regioselective, yielding [4+2] cycloadducts. nih.gov

Established syntheses of thienopyridines often start from more functionalized pyridine precursors. One common method involves the reaction of pyridinethiones with compounds containing a halogen atom adjacent to an active methylene (B1212753) group. nih.gov Another approach is the reaction of ortho-halogenated pyridine derivatives that have activating groups like nitriles or esters with reagents such as carbon disulfide or phenyl isothiocyanate. acs.org For example, novel thienopyridines can be synthesized from ortho-halogenated pyridine derivatives containing methylene groups activated by an ester functionality. acs.org

Furthermore, the Gewald reaction provides a classic route to aminothiophenes, which can then be cyclized to form thienopyridines. The synthesis of condensed 1,4-dihydropyridines fused to a tetrahydrothiophene-1,1-dioxide ring has been accomplished through a modified Hantzsch reaction. researchgate.net Research has also demonstrated the synthesis of various pyridothienopyrimidines and other fused systems starting from 3-amino-5-phenylamino-2,4-dicarbonitrile, which itself is prepared via a one-pot reaction under phase transfer catalysis conditions. mdpi.com

The following table summarizes representative approaches to thienopyridine and related fused systems, highlighting the diversity of precursors used in these syntheses.

| Starting Material Type | Reagents/Conditions | Fused System Formed | Ref. |

| ortho-Halogenated Pyridine Ester | Carbon Disulfide, Base, Alkylation | Thienopyridine | acs.org |

| 3-Amino-5-phenylamino-2,4-dicarbonitrile | Ethyl Cyanoacetate, Ammonium (B1175870) Acetate (B1210297), Acetic Acid | Pyridothienopyridine | mdpi.com |

| Pyridinethione | 2-Chloro-N-arylacetamide derivatives | Thienopyridine | nih.gov |

| β-Ketoester, Aldehyde, Ammonium Acetate | Modified Hantzsch Reaction | Tetrahydrothienopyridine | researchgate.net |

Chiral Analogue Synthesis and Stereochemical Control

The development of methods for the asymmetric synthesis of pyridine and dihydropyridine derivatives is of high importance due to the prevalence of these chiral motifs in bioactive molecules. Stereochemical control in the synthesis of analogues of this compound can be achieved through several key strategies, including the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions.

A significant advancement in this area is the rhodium-catalyzed asymmetric reductive Heck reaction. acs.org This method has been successfully applied to phenyl pyridine-1(2H)-carboxylate, a close analogue of the ethyl ester, to react with arylboronic acids. acs.org This process yields 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.org The carbamate (B1207046) protecting group on the dihydropyridine was found to be crucial for achieving good results in the synthesis and scalability of the starting material. acs.org The resulting enantioenriched tetrahydropyridines can be further transformed, for example, through hydrogenation and deprotection, to access a variety of chiral 3-substituted piperidines, including precursors to clinically relevant compounds like (-)-Preclamol. acs.org

Chemoenzymatic methods offer another powerful route to chiral pyridine derivatives. researchgate.net For instance, lipases have been used for the stereoselective preparation of optically active compounds like esters and alcohols, which can then be converted into other functional groups such as carbamates through classical chemical synthesis. researchgate.net This approach has been used to produce optically active 4-(N,N-dimethylamino)pyridine carbamate derivatives. researchgate.net Similarly, alcohol dehydrogenases, such as the one from Lactobacillus kefir, have been employed for the enantioselective reduction of prochiral α-halogenated ketones bearing a pyridine ring to the corresponding chiral alcohols with high enantiomeric excess. nih.gov

The table below outlines key strategies for achieving stereochemical control in the synthesis of chiral pyridine and dihydropyridine derivatives.

| Strategy | Method | Example Application | Ref. |

| Chiral Catalysis | Rh-catalyzed asymmetric reductive Heck reaction | Synthesis of chiral 3-substituted tetrahydropyridines from phenyl pyridine-1(2H)-carboxylate | acs.org |

| Chemoenzymatic Synthesis | Lipase-mediated resolution | Preparation of optically active 4-(N,N-dimethylamino)pyridine carbamate derivatives | researchgate.net |

| Chemoenzymatic Synthesis | Alcohol dehydrogenase-mediated reduction | Asymmetric synthesis of pyridine-based α-fluorinated secondary alcohols | nih.gov |

| Chiral Auxiliary | Stereoselective Michael addition | Asymmetric synthesis of 1,4-dihydropyridine derivatives using L-valine t-butyl ester | nih.gov |

| Substrate Control | Neighboring group participation | N-Carbamate-assisted stereoselective synthesis of chiral vicinal amino sulfides | nih.gov |

Design Principles for Novel N-Carbamate Pyridine Derivatives

The design of novel N-carbamate pyridine derivatives for various applications, particularly in medicinal chemistry, is guided by a set of established principles that leverage the unique properties of both the pyridine scaffold and the carbamate functional group. The pyridine ring is considered a "privileged substructure" in drug discovery, while the carbamate moiety offers a versatile tool for modulating a molecule's biological and physicochemical properties. acs.org

A primary design principle involves the use of the carbamate group as a stable and effective linker or pharmacophore. The carbamate functionality is known for its ability to modulate interactions with biological targets like enzymes and receptors. acs.org This is partly due to the conformational restriction imposed by the delocalization of the nitrogen's non-bonded electrons into the carboxyl group, which can lead to distinct syn and anti rotamers. acs.org This conformational preference can be critical for fitting into a specific binding pocket. Additionally, the carbamate group can participate in hydrogen bonding through its carbonyl oxygen and NH group, further enhancing binding affinity. acs.org

Another key principle is the strategic substitution on the oxygen and nitrogen termini of the carbamate. This allows for fine-tuning of a compound's biological activity, stability, and pharmacokinetic profile. acs.org For example, modifying the alkyl or aryl group on the carbamate's oxygen (the "O-terminus") or adding substituents to the pyridine ring can systematically alter properties like lipophilicity, solubility, and metabolic stability.

Carbamates are also widely used in prodrug design. The carbamate linkage can be designed to be stable enough to survive first-pass metabolism but can be cleaved by enzymes in vivo to release the active parent drug. nih.gov This strategy can improve oral bioavailability and allow for sustained release of the active compound. nih.gov

The synthesis of carbamate derivatives often involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate. acs.org More versatile methods utilize activating agents like p-nitrophenyl chloroformate or di(2-pyridyl) carbonate (DPC) to create activated carbonates that readily react with amines to form the desired carbamate. acs.org These methods are often high-yielding and compatible with a wide range of functional groups, making them suitable for creating large libraries of compounds for biological screening. acs.org

Applications of Ethyl Pyridine 1 2h Carboxylate in Advanced Organic Synthesis and Materials Science

Role as Versatile Building Blocks in Complex Molecule Synthesis

Substituted pyridines are among the most prevalent heterocyclic structures found in pharmaceuticals, agrochemicals, and natural products. nih.govlifechemicals.com The synthesis of these complex structures often relies on versatile building blocks that can be readily modified. Ethyl pyridine-1(2H)-carboxylate, as a dihydropyridine (B1217469) derivative, and its corresponding aromatic isomers (ethyl pyridine-2-carboxylate, ethyl pyridine-3-carboxylate, and ethyl pyridine-4-carboxylate) serve as critical starting materials and intermediates in these synthetic endeavors. lifechemicals.comnih.gov

Precursors for Nitrogen-Containing Heterocycles